molecular formula C17H18N2O3S B6562393 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide CAS No. 946322-47-0

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

Cat. No.: B6562393
CAS No.: 946322-47-0
M. Wt: 330.4 g/mol
InChI Key: FRONUBKFOLCQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of “N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide” and its analogs typically involves the hydrogenation of the corresponding quinoline using heterogeneous catalysts . The hydrogenation is reversible, and tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction .

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is not yet fully understood, but it is believed to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a key role in the transmission of signals between nerve cells. By inhibiting the enzyme, this compound increases the levels of acetylcholine in the brain, which can lead to increased alertness and improved memory.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to increased alertness and improved memory. It has also been shown to reduce inflammation and to have anti-cancer properties. Additionally, this compound has been shown to have antidepressant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, it is relatively stable and has a long shelf life. However, it is not very soluble in water, which can limit its use in some experiments. Additionally, it is not very selective and can interact with other compounds, which can lead to inaccurate results.

Future Directions

There are a number of potential future directions for research into N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide. One potential direction is to further investigate its mechanism of action and its effects on the central nervous system. Additionally, further research could be conducted into its potential therapeutic applications, such as its use as an antidepressant or anxiolytic. Additionally, further research could be conducted into its potential to be used as an anti-cancer drug. Finally, further research could be conducted into its potential to be used as an anti-inflammatory agent.

Synthesis Methods

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide can be synthesized via a multi-step process that involves the condensation of 1-benzoyl-1,2,3,4-tetrahydroquinoline with methanesulfonic acid in the presence of a base. The reaction proceeds in aqueous solution at a temperature of 50°C and the product is isolated by column chromatography. The product is then purified by recrystallization and the purity of the product is determined by thin-layer chromatography.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide has a wide range of applications in scientific research. It has been used to study the effects of drugs on the central nervous system, as well as to study the effects of drugs on the cardiovascular system. It has also been used to study the effects of drugs on the immune system and to study the effects of drugs on cancer cells.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-23(21,22)18-15-10-9-13-8-5-11-19(16(13)12-15)17(20)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,18H,5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRONUBKFOLCQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.